

# An In-depth Technical Guide to the Structure of Boc-Asp-Ofm

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## Compound of Interest

Compound Name: *Boc-Asp-Ofm*

Cat. No.: *B558617*

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This guide provides a detailed examination of the chemical structure, properties, and applications of **Boc-Asp-Ofm**, a critical reagent in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines the molecule's core components, summarizes its quantitative data, and describes its function in experimental workflows.

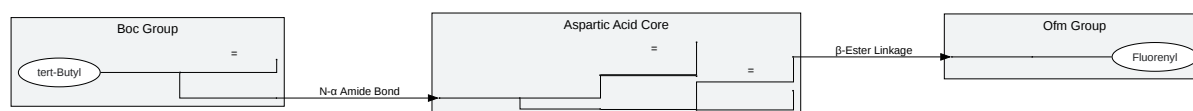
## Core Chemical Structure

**Boc-Asp-Ofm** is a protected derivative of the amino acid L-aspartic acid. Its structure is defined by three key components: the central aspartic acid residue, an N-terminal protecting group (Boc), and a side-chain protecting group (Ofm). This dual-protection strategy is instrumental in peptide synthesis, allowing for controlled, sequential additions of amino acids to a growing peptide chain.

- **L-Aspartic Acid (Asp) Core:** The foundational amino acid, featuring a chiral center at the alpha-carbon, a primary amine, an alpha-carboxyl group, and a side chain containing a second carboxyl group (the  $\beta$ -carboxyl group).
- **N- $\alpha$ -tert-butyloxycarbonyl (Boc) Group:** This group is attached to the  $\alpha$ -amino group of the aspartic acid. The Boc group is a widely used protecting group that is stable under many reaction conditions but can be selectively removed under moderately acidic conditions. This stability prevents unwanted reactions at the N-terminus during peptide coupling steps.<sup>[1][2][3]</sup>

- $\beta$ -(9-fluorenylmethyl) ester (Ofm) Group: The Ofm group protects the side-chain ( $\beta$ ) carboxyl group of the aspartic acid.[2][3][4][5] This ester is stable to the acidic conditions used to remove the Boc group, providing an orthogonal protection scheme. This allows for the selective deprotection of either the N-terminus or the side chain, a crucial feature for synthesizing complex peptides or introducing modifications to the side chain.[1][2]

It is important to note that an isomeric form exists, Boc-L-aspartic acid  $\alpha$ -9-fluorenylmethyl ester (CAS 129046-87-3), where the Ofm group protects the  $\alpha$ -carboxyl group instead of the side chain.[1][2][6] This document focuses on the  $\beta$ -protected variant, Boc-Asp(Ofm)-OH (CAS 117014-32-1).[3][4][5][7]



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Caption: Molecular structure of Boc-Asp(Ofm)-OH.

## Data Presentation: Physicochemical Properties

The quantitative data for Boc-Asp(Ofm)-OH ( $\beta$ -ester variant) are summarized below for clear reference and comparison.

Property	Value	Reference(s)
CAS Number	117014-32-1	[3][4][5][7]
Molecular Formula	C <sub>23</sub> H <sub>25</sub> NO <sub>6</sub>	[1][3][4][5][8]
Molecular Weight	~411.5 g/mol	[3][4][5][9]
Appearance	White powder	[1][3]
Purity	≥ 99% (HPLC/TLC)	[1][3]
Optical Rotation	[α] <sub>D</sub> <sup>20</sup> = 26 ± 2° (c=1 in MeOH)	[3]
Storage	0 - 8 °C	[1][3]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	[4][7]

## Experimental Protocols: Role in Solid-Phase Peptide Synthesis (SPPS)

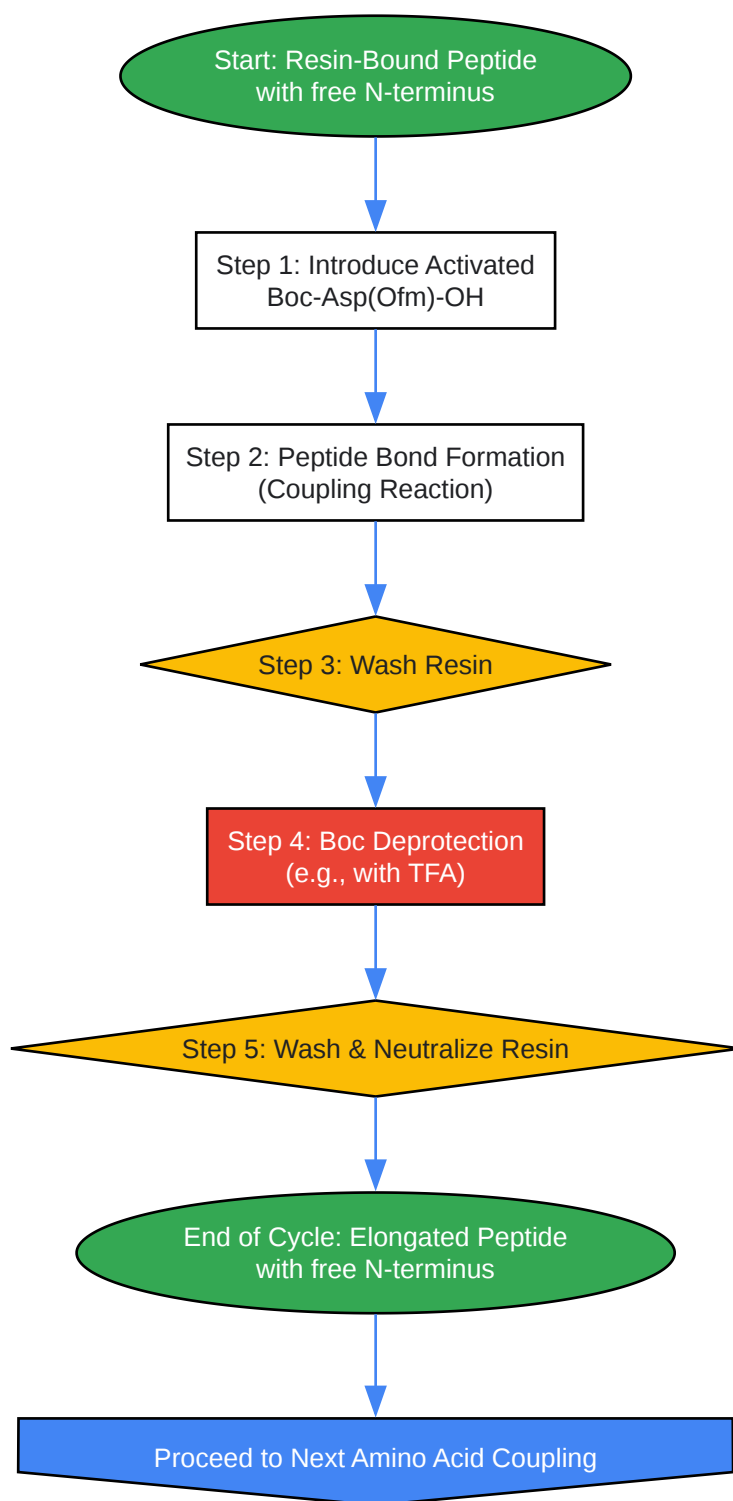
Boc-Asp(Ofm)-OH is a key building block in solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and proteomics.[2][3] While specific protocols vary, its role within the general SPPS workflow is standardized and relies on its orthogonal protecting groups.

### Methodology Overview:

- **Resin Loading:** The C-terminal amino acid of the target peptide is first anchored to a solid support (resin).
- **Deprotection:** The Boc group of the resin-bound amino acid is removed using a moderate acid, typically trifluoroacetic acid (TFA), exposing a free α-amino group.
- **Coupling:** Boc-Asp(Ofm)-OH is then activated and introduced. Its free α-carboxyl group reacts with the exposed N-terminus on the resin-bound peptide, forming a new peptide bond. The Ofm group on the side chain remains intact.

- **Wash and Repeat:** The resin is washed to remove excess reagents. The deprotection and coupling cycle is repeated with subsequent amino acids until the desired peptide sequence is synthesized.
- **Side-Chain Modification (Optional):** The Ofm group can be selectively removed using a mild base (like piperidine) without cleaving the Boc group or the peptide from the resin. This allows for specific modifications at the aspartic acid side chain, such as amidation to form asparagine (Asn) or conjugation with other molecules.[\[2\]](#)
- **Final Cleavage:** Once the synthesis is complete, the peptide is cleaved from the resin, and all remaining protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

The workflow below illustrates the logical steps in a single coupling cycle using Boc-Asp(Ofm)-OH in a Boc-based SPPS protocol.



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Caption: SPPS cycle using Boc-Asp(Ofm)-OH.

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Address: 3281 E Guasti Rd

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